molecular formula C6H6INO B2752453 4-iodo-3-methylpyridin-2(1H)-one CAS No. 1227571-05-2

4-iodo-3-methylpyridin-2(1H)-one

Cat. No. B2752453
M. Wt: 235.024
InChI Key: LZEJTRMIBAFCCR-UHFFFAOYSA-N
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Patent
US09120777B2

Procedure details

12M Hydrochloric acid (13 mL) was added to a solution of 2-fluoro-4-iodo-3-methylpyridine (12.2 g) in DME (15 mL) at room temperature. The mixture was stirred at 100 C for 1.5 hours with an alkali trap. Water (150 mL) was added to the reaction mixture at room temperature. The mixture was stirred at the same temperature for 2 hours. The precipitate was collected by filtration, washed with water. A suspension of the solid in ethanol (20 mL) was stirred at 80 C for 30 minutes. Diisopropyl ether (150 mL) was added to the mixture. The mixture was stirred at room temperature for 30 minutes. The precipitate was collected by filtration, washed with diisopropyl ether to give the title compound (9.82 g).
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.F[C:3]1[C:8]([CH3:9])=[C:7]([I:10])[CH:6]=[CH:5][N:4]=1.[OH2:11]>COCCOC>[I:10][C:7]1[CH:6]=[CH:5][NH:4][C:3](=[O:11])[C:8]=1[CH3:9]

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
Cl
Name
Quantity
12.2 g
Type
reactant
Smiles
FC1=NC=CC(=C1C)I
Name
Quantity
15 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at 100 C for 1.5 hours with an alkali trap
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
A suspension of the solid in ethanol (20 mL)
STIRRING
Type
STIRRING
Details
was stirred at 80 C for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
Diisopropyl ether (150 mL) was added to the mixture
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with diisopropyl ether

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
IC1=C(C(NC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.82 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.